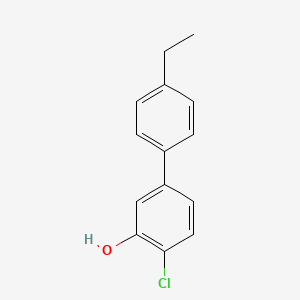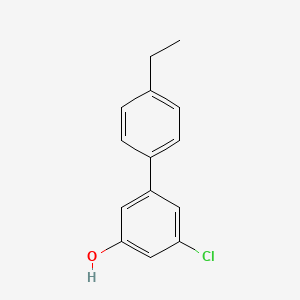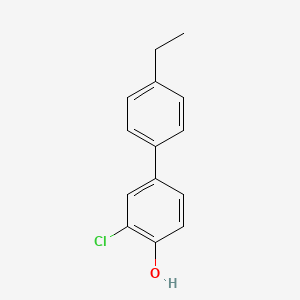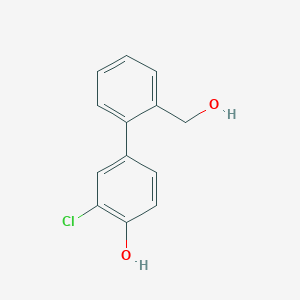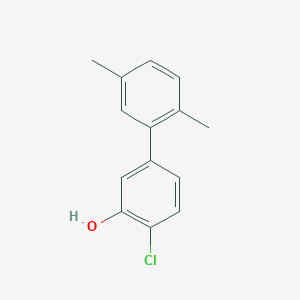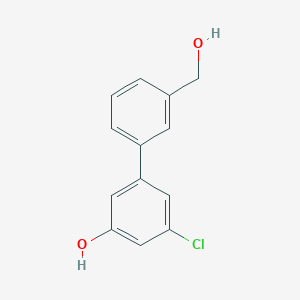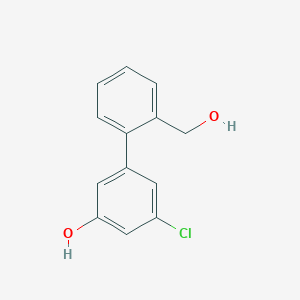
2-Chloro-5-(2,4-dimethylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(2,4-dimethylphenyl)phenol (95%) is a chemical compound that is widely used in scientific research. It is a white crystalline solid that is soluble in ethanol, acetone, and ether. It has a melting point of 91-93°C, and a boiling point of 162-164°C. This compound is used in a variety of applications, including synthesis, analytical chemistry, and biochemistry.
Mechanism of Action
2-Chloro-5-(2,4-dimethylphenyl)phenol (95%) acts as an electrophile in substitution reactions. It is a strong nucleophile and is capable of forming covalent bonds with other molecules. The compound is also capable of forming hydrogen bonds with other molecules, which enables it to act as an acid or base in certain reactions.
Biochemical and Physiological Effects
2-Chloro-5-(2,4-dimethylphenyl)phenol (95%) has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450. It has also been shown to have an effect on the activity of certain hormones, such as cortisol. Additionally, it has been shown to have an effect on the central nervous system, as well as the cardiovascular system.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(2,4-dimethylphenyl)phenol (95%) has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and purify. Additionally, it is relatively stable and has a low toxicity. However, it is not suitable for use in certain applications, such as in the synthesis of pharmaceuticals, due to its low solubility in water.
Future Directions
There are a number of potential future directions for the use of 2-Chloro-5-(2,4-dimethylphenyl)phenol (95%). These include the development of new synthesis methods, the use of the compound in the synthesis of new pharmaceuticals and agrochemicals, and the use of the compound as a catalyst in the production of polymers and other materials. Additionally, it may be possible to use the compound in the development of new analytical techniques, such as for the determination of trace metals, and in the development of new biochemistry techniques, such as for the detection of enzymes and other proteins.
Synthesis Methods
2-Chloro-5-(2,4-dimethylphenyl)phenol (95%) can be synthesized in a two-step process. The first step involves the reaction of 2,4-dimethylphenol with chlorine in the presence of a base, such as potassium hydroxide. This results in the formation of 2-chloro-5-(2,4-dimethylphenyl)phenol. The second step involves the purification of the product using crystallization.
Scientific Research Applications
2-Chloro-5-(2,4-dimethylphenyl)phenol (95%) is used in a variety of scientific research applications. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in the production of polymers and other materials. Additionally, it is used in analytical chemistry as a reagent for the determination of trace metals, and in biochemistry as a reagent for the detection of enzymes and other proteins.
properties
IUPAC Name |
2-chloro-5-(2,4-dimethylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-3-5-12(10(2)7-9)11-4-6-13(15)14(16)8-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANUTCQUPIIZKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685869 |
Source


|
| Record name | 4-Chloro-2',4'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2,4-dimethylphenyl)phenol | |
CAS RN |
1261919-41-8 |
Source


|
| Record name | 4-Chloro-2',4'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


